molecular formula C12H15F2NO3 B15167746 Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate CAS No. 651312-13-9

Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate

Cat. No.: B15167746
CAS No.: 651312-13-9
M. Wt: 259.25 g/mol
InChI Key: JVLPCBAHTKSWAG-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate is an organic compound with the molecular formula C12H14F2NO3 It is a derivative of propanoate, featuring a difluoromethyl group and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyaniline moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can be compared with similar compounds such as:

  • Ethyl 2,2-difluoro-3-(4-chloroanilino)propanoate
  • Ethyl 2,2-difluoro-3-(4-nitroanilino)propanoate
  • Ethyl 2,2-difluoro-3-(4-methylanilino)propanoate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of different substituents can alter the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

651312-13-9

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate

InChI

InChI=1S/C12H15F2NO3/c1-3-18-11(16)12(13,14)8-15-9-4-6-10(17-2)7-5-9/h4-7,15H,3,8H2,1-2H3

InChI Key

JVLPCBAHTKSWAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1=CC=C(C=C1)OC)(F)F

Origin of Product

United States

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